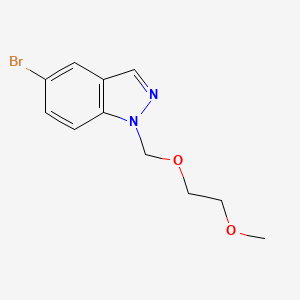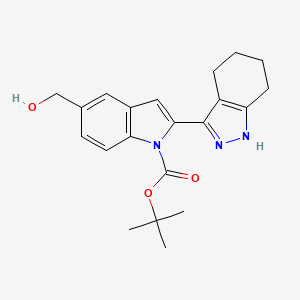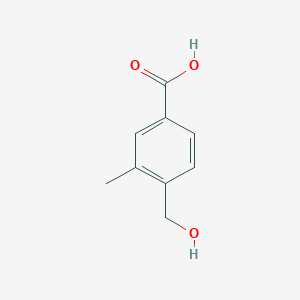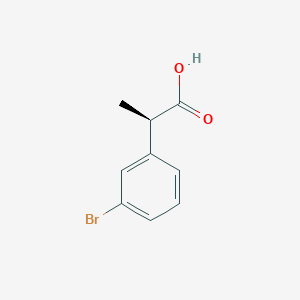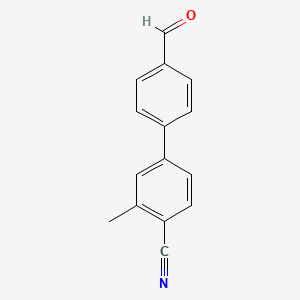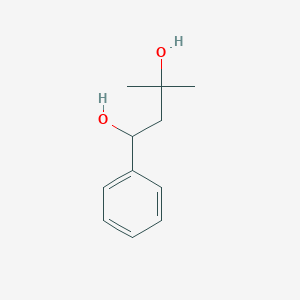![molecular formula C11H12N2OS B13885414 [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methanol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often used in the study of kinase inhibitors and other enzyme-targeted therapies .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Wirkmechanismus
The mechanism of action of [4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thieno-pyridine core but with different substitution patterns and applications.
Uniqueness
[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
[4-(cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol |
InChI |
InChI=1S/C11H12N2OS/c14-6-10-11-8(3-4-15-11)9(5-12-10)13-7-1-2-7/h3-5,7,13-14H,1-2,6H2 |
InChI-Schlüssel |
OJFQRBSVHZSPJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=CN=C(C3=C2C=CS3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


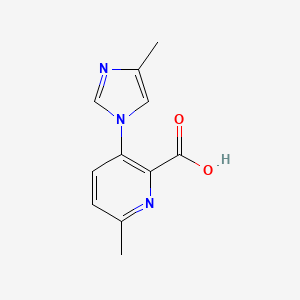


![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
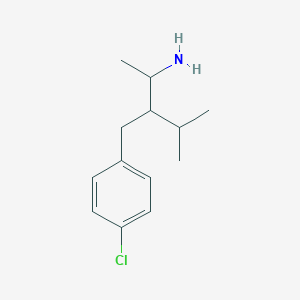
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
